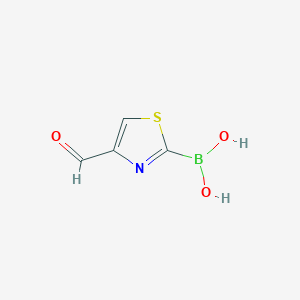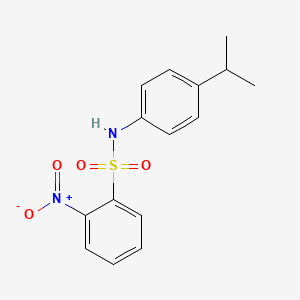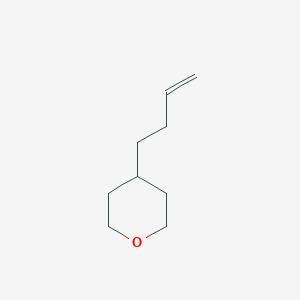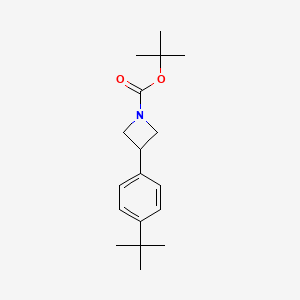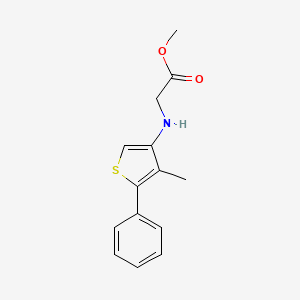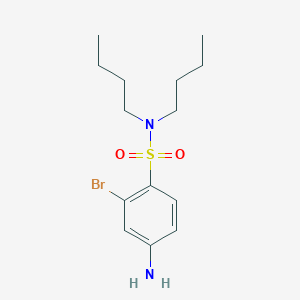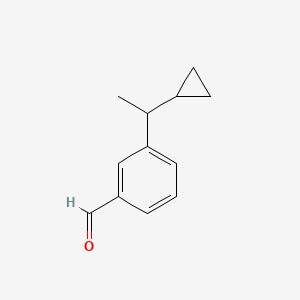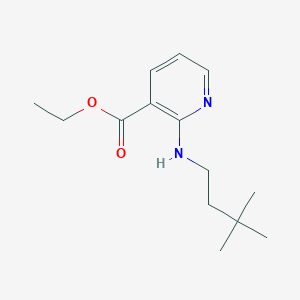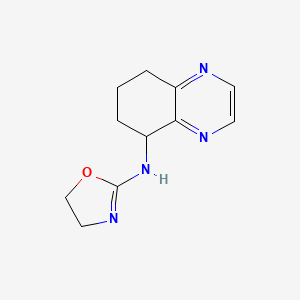
(3-(5-Methylpyridin-2-yl)phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(5-Methylpyridin-2-yl)phenyl)methanamine: is an organic compound that features a phenyl group substituted with a methanamine group and a methylpyridinyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(5-Methylpyridin-2-yl)phenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-methylpyridine and 3-bromobenzylamine.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to couple the 2-bromo-5-methylpyridine with 3-bromobenzylamine. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium acetate.
Reaction Conditions: The reaction is typically conducted in a solvent such as dimethylformamide at elevated temperatures (around 100-120°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.
化学反応の分析
Types of Reactions:
Oxidation: (3-(5-Methylpyridin-2-yl)phenyl)methanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substituents on the phenyl or pyridine rings.
Substitution: Various substitution reactions can be performed on the phenyl or pyridine rings to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
科学的研究の応用
Chemistry:
Catalysis: (3-(5-Methylpyridin-2-yl)phenyl)methanamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or pathways.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may find applications in the development of agrochemicals for pest control or plant growth regulation.
作用機序
The mechanism of action of (3-(5-Methylpyridin-2-yl)phenyl)methanamine depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting therapeutic effects.
類似化合物との比較
(2-Bromophenyl)methanamine: This compound has a similar structure but with a bromine atom instead of the methylpyridinyl group.
Piperidinyl-indole derivatives: These compounds share structural similarities and are used in similar applications, such as drug development and catalysis.
Uniqueness: (3-(5-Methylpyridin-2-yl)phenyl)methanamine is unique due to the presence of both a phenyl and a methylpyridinyl group, which can impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
[3-(5-methylpyridin-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H14N2/c1-10-5-6-13(15-9-10)12-4-2-3-11(7-12)8-14/h2-7,9H,8,14H2,1H3 |
InChIキー |
XTXFITZNQPREQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)C2=CC=CC(=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, 2-[(1-naphthalenylmethyl)thio]-](/img/structure/B13877915.png)
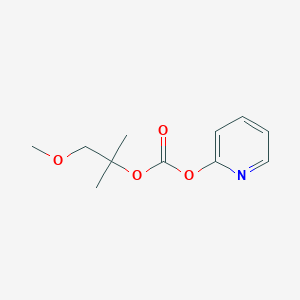
![tetrasodium;[3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate](/img/structure/B13877931.png)
![N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13877932.png)
